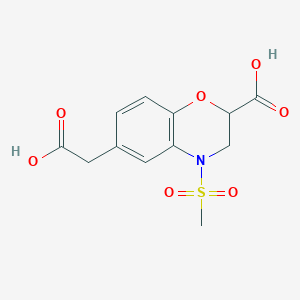

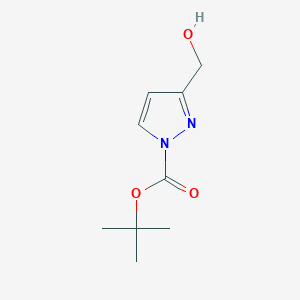

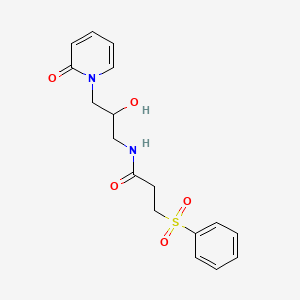

(E)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenylethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of a similar compound, FTTA, is C17H15NO3S, and its molecular weight is 313.37.Physical and Chemical Properties Analysis

Thiophene, a related compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Overview of Furan and Thiophene Derivatives in Medicinal Chemistry

Furan and thiophene derivatives, including those with specific substituents like furan-3-yl and thiophen-2-yl, are integral in drug design due to their roles as structural units in bioactive molecules. The literature demonstrates the significance of these substituents in the medicinal chemistry of nucleobases, nucleosides, and their analogues, particularly in the pursuit of compounds with antiviral, antitumor, antimycobacterial, or antiparkinsonian activities. Structural modifications to optimize activity and selectivity are frequently explored, emphasizing the importance of these derivatives in developing therapeutics (Ostrowski, 2022).

Chemical Reactivity and Decomposition Mechanisms

The decomposition mechanisms of thiophene and furan derivatives on palladium surfaces have been studied, highlighting their distinct reactions despite structural similarities. For instance, thiophene decomposes via a C4H4 intermediate, leading to sulfur deposition on the surface. In contrast, furan decomposes through α-H and CO elimination, demonstrating the complex chemical reactivity of these derivatives under specific conditions, which can inform their applications in catalysis and material science (Caldwell & Land, 1997).

Biocatalytic Valorization and Environmental Implications

The biocatalytic valorization of furans, like furfural derivatives from renewable resources, indicates a sustainable approach to utilizing these compounds in producing chemicals, fuels, and materials. Biocatalysis offers a selective, environmentally friendly method for converting furans into valuable products, emphasizing the role of these derivatives in green chemistry and biorefining processes (Domínguez de María & Guajardo, 2017).

Advanced Materials and Polymers

The transformation of plant biomass into furan derivatives for the next generation of polymers and functional materials represents a significant application area. Furan derivatives like 5-hydroxymethylfurfural (HMF) and its subsequent products are seen as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This application underscores the role of these compounds in developing sustainable materials and energy solutions (Chernyshev, Kravchenko, & Ananikov, 2017).

Propiedades

IUPAC Name |

(E)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c20-24(21,13-10-15-4-2-1-3-5-15)19-11-8-17-6-7-18(23-17)16-9-12-22-14-16/h1-7,9-10,12-14,19H,8,11H2/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYKWBJNIRSAEY-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2607807.png)

![2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2607810.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2607812.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2607817.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2607822.png)